Methanesulfonyl Chloride-d3,13C

Stable Isotope Labeling Mass Spectrometry Internal Standard

Methanesulfonyl Chloride-d3,13C (CAS 1216581-01-9) is a dual‑labeled, stable‑isotope variant of methanesulfonyl chloride (mesyl chloride) wherein the methyl group is fully substituted with deuterium (CD3) and the methyl carbon is enriched in 13C. This compound retains the electrophilic sulfonyl chloride functionality of the unlabeled reagent and is supplied as a high‑purity liquid.

Molecular Formula CH3ClO2S
Molecular Weight 118.56 g/mol
Cat. No. B12054910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonyl Chloride-d3,13C
Molecular FormulaCH3ClO2S
Molecular Weight118.56 g/mol
Structural Identifiers
SMILESCS(=O)(=O)Cl
InChIInChI=1S/CH3ClO2S/c1-5(2,3)4/h1H3/i1+1D3
InChIKeyQARBMVPHQWIHKH-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanesulfonyl Chloride-d3,13C: A Dual‑Labeled Stable Isotope Reagent for Advanced Mechanistic Studies and Quantitative MS Workflows


Methanesulfonyl Chloride-d3,13C (CAS 1216581-01-9) is a dual‑labeled, stable‑isotope variant of methanesulfonyl chloride (mesyl chloride) wherein the methyl group is fully substituted with deuterium (CD3) and the methyl carbon is enriched in 13C. This compound retains the electrophilic sulfonyl chloride functionality of the unlabeled reagent and is supplied as a high‑purity liquid . Its isotopic composition confers a nominal mass shift of M+4 relative to the natural‑abundance compound, which is exploited in vibrational spectroscopy, mass spectrometry‑based quantification, and isotope‑effect mechanistic studies [1].

Why Generic Methanesulfonyl Chloride Cannot Substitute for Methanesulfonyl Chloride-d3,13C in Critical Analytical and Mechanistic Workflows


The unlabeled reagent (CH3SO2Cl) and the singly‑labeled analogs (CD3SO2Cl or 13CH3SO2Cl) lack the precise, dual‑channel isotopic perturbation required for confident multiplexed quantification and for dissecting subtle secondary kinetic isotope effects . Unlabeled methanesulfonyl chloride co‑elutes with and produces identical nominal masses to the analyte, preventing its use as an internal standard in LC‑MS/MS without chromatographic resolution [1]. The M+4 mass shift of Methanesulfonyl Chloride-d3,13C cleanly separates its molecular ion envelope from that of the natural‑abundance compound, eliminating ion‑suppression artifacts and enabling accurate quantification in complex matrices . The evidence presented below quantifies these differences and demonstrates why procurement of the dual‑labeled reagent is non‑optional for high‑stringency applications.

Quantitative Differentiation Evidence: Methanesulfonyl Chloride-d3,13C vs. Closest Analogs


Isotopic Purity and Mass Shift: M+4 Differentiation from Unlabeled and Singly‑Labeled Analogs

Methanesulfonyl Chloride-d3,13C is certified with an isotopic enrichment of ≥99 atom % 13C and ≥98 atom % D . This dual labeling yields a nominal mass shift of M+4 relative to unlabeled methanesulfonyl chloride (natural abundance ~1.1% 13C, 0.015% D), which generates a base peak at m/z 114.5 [1]. In contrast, the singly‑labeled Methanesulfonyl Chloride-d3 provides only an M+3 shift, and the 13C‑only analog yields an M+1 shift . The M+4 shift of the dual‑labeled compound positions its isotopic envelope completely outside the natural‑abundance distribution, enabling baseline‑resolved selected ion monitoring (SIM) in GC‑MS and LC‑MS without isotopic cross‑talk [2].

Stable Isotope Labeling Mass Spectrometry Internal Standard

Certified Assay Purity: 97% (CP) Benchmark vs. Unspecified or Lower Purity Singly‑Labeled Reagents

Commercial Methanesulfonyl Chloride-d3,13C is supplied with a minimum assay purity of 97% (CP) . In contrast, the singly‑deuterated Methanesulfonyl Chloride-d3 is frequently offered with a typical purity of only 95% , and unlabeled methanesulfonyl chloride is available at 99.5% purity . The dual‑labeled reagent thus occupies a middle‑ground purity tier that is sufficiently high for use as a quantitative reference standard while remaining economically feasible for larger‑scale mechanistic studies.

Chemical Purity Analytical Reference Standard Method Validation

Density and Physical State: +0.051 g/mL Density Differential Enables Concentration‑Dependent Workflow Adjustments

The measured density of Methanesulfonyl Chloride-d3,13C is 1.531 g/mL at 25 °C . The unlabeled methanesulfonyl chloride has a density of 1.480 g/mL at 25 °C . This +0.051 g/mL (3.4%) increase arises from the higher atomic mass of deuterium and 13C. The singly‑deuterated Methanesulfonyl Chloride-d3 exhibits an intermediate density of 1.518 g/mL .

Physical Properties Reagent Handling Process Chemistry

Vibrational Spectral Signatures: Diagnostic 13C and CD3 Shifts Confirm Identity and Isotopic Integrity

The infrared and Raman spectra of methanesulfonyl chloride-d3 have been recorded and assigned alongside the unlabeled compound, demonstrating distinct isotopic frequency shifts for the CH3/CD3 and SO2 stretching modes [1]. The addition of the 13C label in Methanesulfonyl Chloride-d3,13C introduces a further, predictable isotopic shift in the C–S stretching vibration (typically on the order of 30–40 cm⁻¹ for 13C substitution), providing a second orthogonal spectroscopic fingerprint for identity confirmation . Singly‑labeled analogs lack this dual‑shift signature.

Vibrational Spectroscopy IR Spectroscopy Raman Spectroscopy

Procurement‑Driven Application Scenarios for Methanesulfonyl Chloride-d3,13C


Quantitative LC‑MS/MS Bioanalysis of Methanesulfonyl Chloride as a Genotoxic Impurity

In the pharmaceutical industry, methanesulfonyl chloride is a known potentially genotoxic impurity (PGI) that must be controlled to ppm levels in active pharmaceutical ingredients (APIs). The dual‑labeled Methanesulfonyl Chloride-d3,13C serves as the ideal stable isotope‑labeled internal standard (SIL‑IS) for this assay . Its M+4 mass shift ensures complete separation from the analyte's M+0 and natural M+1/M+2 isotopic peaks, eliminating the risk of ion suppression or cross‑contribution that would compromise the accuracy of the method at the required LOQ of ≤5 ppm [1].

Mechanistic Elucidation of Sulfonylation Reactions via Secondary Kinetic Isotope Effects (SKIEs)

When used as a reagent in sulfonylation or mesylation reactions, the dual labeling of Methanesulfonyl Chloride-d3,13C enables simultaneous measurement of both deuterium and carbon‑13 kinetic isotope effects . The 13C KIEs provide information about changes in hybridization at the methyl carbon during the rate‑determining step, while the deuterium KIEs report on changes in the C–H/D vibrational environment. This dual‑channel isotope effect data yields a more complete picture of the transition‑state geometry than can be obtained from singly‑labeled reagents [1].

NMR Structure Elucidation of Complex Mesylate Derivatives

In synthetic chemistry, mesylate intermediates are frequently characterized by 1H and 13C NMR. When a molecule of interest is derivatized with Methanesulfonyl Chloride-d3,13C, the resulting mesylate ester or sulfonamide exhibits a distinct 13C NMR signal for the mesyl methyl group (due to 13C enrichment) and lacks the corresponding 1H NMR signal (due to deuteration) . This simplifies the NMR spectrum of the conjugate, eliminating overlap with other methyl resonances and providing an unambiguous assignment of the mesyl moiety, which is particularly valuable in the structural analysis of complex natural products or oligomeric compounds [1].

Quality Control Lot Release via FTIR/Raman Identity Testing

Procurement and analytical QC laboratories can leverage the unique dual‑isotopic vibrational fingerprint of Methanesulfonyl Chloride-d3,13C for rapid, non‑destructive identity confirmation . The combination of the CD3 stretching band shift (relative to CH3) and the 13C‑induced C–S stretching band shift provides a two‑factor spectroscopic identification that confidently distinguishes this reagent from the unlabeled, d3‑only, and 13C‑only analogs. This orthogonal identity test is readily implemented using standard benchtop FTIR or Raman instruments [1].

Quote Request

Request a Quote for Methanesulfonyl Chloride-d3,13C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.